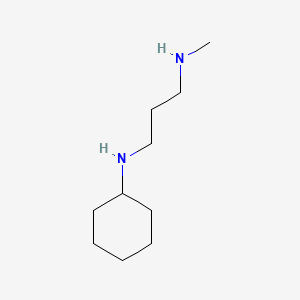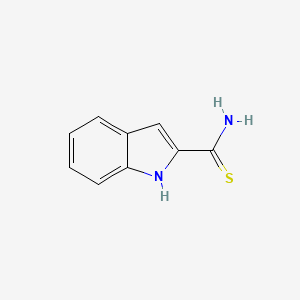
1H-吲哚-2-甲硫酰胺
描述
1H-indole-2-carbothioamide is a useful research compound. Its molecular formula is C9H8N2S and its molecular weight is 176.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-indole-2-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-indole-2-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学性质
1H-吲哚-2-甲硫酰胺及其衍生物参与各种合成过程。例如,小林等人(2013 年)开发了一种从 2-(酰基甲基)苯基异氰化物合成 2,N,N-三取代 1H-吲哚-1-甲硫酰胺的程序,突出了其在形成复杂化学结构中的作用 (小林、山根和深町,2013)。Al-Salami (2018) 使用微波辐射合成了甲硫酰胺衍生物分子,证明了其在高效化学合成中的用途 (Al-Salami,2018)。
缓蚀
1H-吲哚-2-甲硫酰胺衍生物已被研究其缓蚀性能。Ebadi 等人(2012 年)发现吡唑并吲哚啉化合物(包括 1H-吲哚-2-甲硫酰胺的衍生物)有效抑制酸性介质中的铜腐蚀 (Ebadi、Basirun、Khaledi 和 Ali,2012)。
抗癌活性和与病毒的相互作用
1H-吲哚-2-甲硫酰胺及其衍生物在抗癌研究中显示出潜力。Gobinath 等人(2021 年)研究了吲哚衍生物的细胞毒活性及其与 SARS-CoV-2 刺突糖蛋白的相互作用,表明在抗病毒和抗癌治疗中的作用 (Gobinath 等,2021)。同样,Hamdy 等人(2019 年)专注于喹啉基吲哚衍生物作为癌症治疗中的 Bcl-2 抑制剂 (Hamdy 等,2019)。
抗菌活性
1H-吲哚-2-甲硫酰胺衍生物已证明具有抗菌特性。例如,一项关于新型 1H-吲哚衍生物的研究显示出显着的抗菌活性,表明在开发新的抗菌剂方面具有潜力 (匿名,2020)。
材料科学应用
在材料科学中,1H-吲哚-2-甲硫酰胺衍生物已被用于探索光致变色特性。车等人(2019 年)合成了含有吲哚基的席夫碱,并研究了它们的可逆光致变色特性,揭示了在材料科学和技术中的潜在应用 (车等,2019)。
安全和危害
未来方向
作用机制
Target of Action
1H-Indole-2-carbothioamide, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets through hydrogen bonds, often inhibiting their activity . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
生化分析
Biochemical Properties
1H-indole-2-carbothioamide plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to form hydrogen bonds with a variety of enzymes, which can lead to the inhibition of their activity . This interaction is crucial in understanding its potential as a therapeutic agent. For instance, the presence of the carboxamide moiety in 1H-indole-2-carbothioamide allows it to bind effectively to enzyme active sites, thereby modulating their function .
Cellular Effects
1H-indole-2-carbothioamide has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and proteins can lead to alterations in cell function, including changes in metabolic pathways and gene expression profiles . These effects are particularly significant in cancer cells, where 1H-indole-2-carbothioamide has demonstrated potential anti-cancer properties by inhibiting key enzymes involved in cell proliferation .
Molecular Mechanism
The molecular mechanism of 1H-indole-2-carbothioamide involves its binding interactions with biomolecules. The compound’s carboxamide group forms hydrogen bonds with enzyme active sites, leading to enzyme inhibition . This inhibition can result in changes in gene expression and cellular metabolism. Additionally, 1H-indole-2-carbothioamide has been shown to interact with nuclear receptors, further influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-indole-2-carbothioamide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 1H-indole-2-carbothioamide remains stable under certain conditions, but its degradation products can also have biological activity . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1H-indole-2-carbothioamide vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as enzyme inhibition and modulation of gene expression . At higher doses, toxic or adverse effects can be observed, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential toxicity.
Metabolic Pathways
1H-indole-2-carbothioamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and the modulation of metabolic flux . The compound’s metabolism can lead to the formation of various metabolites, which can further influence cellular function and metabolic processes . Understanding these pathways is essential for elucidating the compound’s overall biological activity.
Transport and Distribution
The transport and distribution of 1H-indole-2-carbothioamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of 1H-indole-2-carbothioamide can influence its biological activity and therapeutic potential.
Subcellular Localization
1H-indole-2-carbothioamide is localized in specific subcellular compartments, which can affect its activity and function . The compound’s targeting signals and post-translational modifications direct it to particular organelles, where it can exert its effects . Understanding the subcellular localization of 1H-indole-2-carbothioamide is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
1H-indole-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLPYJVQUCPMJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00639990 | |
| Record name | 1H-Indole-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63071-71-6 | |
| Record name | 1H-Indole-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the C=S bond length in 3-Anilino-N-phenyl-1H-indole-2-carbothioamide?
A1: The research paper states that the C=S bond length in 3-Anilino-N-phenyl-1H-indole-2-carbothioamide is 1.660 (3) Å []. This value is significant because it provides information about the bond strength and electronic environment around the thioamide group. Deviations from typical C=S bond lengths can indicate the presence of electronic effects such as conjugation or hydrogen bonding, which can influence the compound's reactivity and potential biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


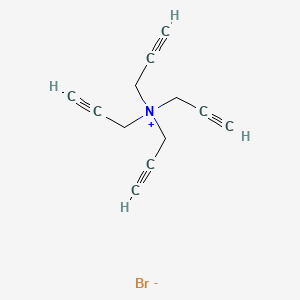
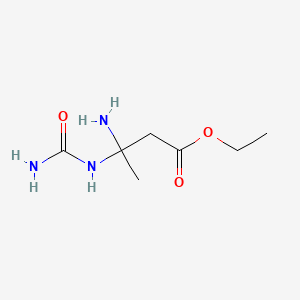
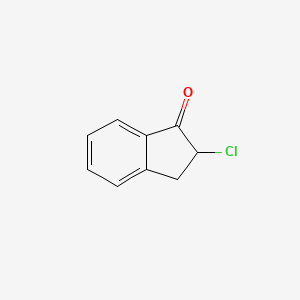
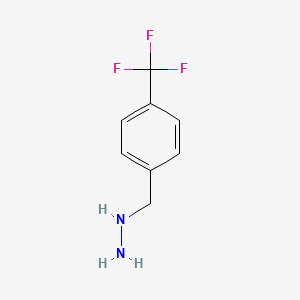
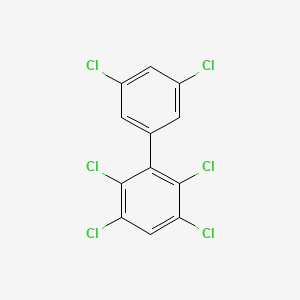
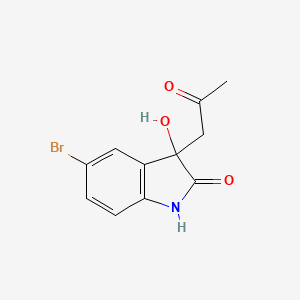
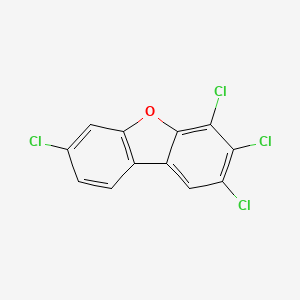
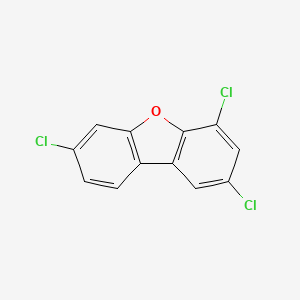
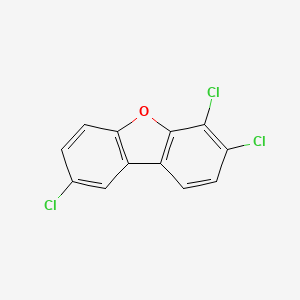

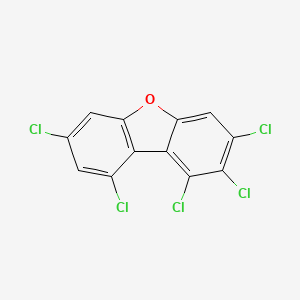
![2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid](/img/structure/B1345178.png)
